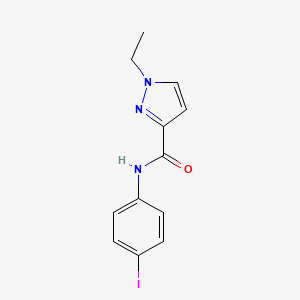
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-iodophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as EIPA and belongs to the family of pyrazole carboxamides. EIPA has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
作用機序
The mechanism of action of EIPA involves the inhibition of the Na+/H+ exchanger (NHE). NHE is a protein that plays a crucial role in regulating intracellular pH and cell volume. By inhibiting NHE, EIPA disrupts the pH homeostasis of cells, leading to cell death. Additionally, EIPA has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is a protein that plays a crucial role in cell growth and division.
Biochemical and Physiological Effects:
EIPA has been shown to have several biochemical and physiological effects. In cancer cells, EIPA has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular cells, EIPA has been shown to reduce cardiac hypertrophy and improve cardiac function. In neurological cells, EIPA has been shown to reduce the severity of seizures.
実験室実験の利点と制限
EIPA has several advantages for lab experiments, including its ability to inhibit NHE and EGFR, which makes it a useful tool for studying the role of these proteins in various cellular processes. Additionally, EIPA has been shown to be relatively non-toxic, which makes it a useful tool for studying the effects of NHE and EGFR inhibition without the confounding effects of toxicity. However, EIPA also has some limitations, including its relatively low potency compared to other NHE and EGFR inhibitors.
将来の方向性
There are several future directions for research on EIPA. One potential direction is to study the effects of EIPA on other cellular processes beyond NHE and EGFR inhibition. Additionally, future research could focus on developing more potent and selective NHE and EGFR inhibitors based on the structure of EIPA. Finally, future research could focus on developing new applications for EIPA in fields beyond cancer, cardiovascular, and neurological research.
合成法
The synthesis of EIPA involves the reaction of 4-iodoaniline with ethyl 4-chloro-3-oxobutanoate in the presence of sodium hydride. The product obtained from this reaction is then treated with hydrazine hydrate to form EIPA. The overall synthesis of EIPA is shown below:
科学的研究の応用
EIPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of EIPA is in cancer research, where it has been shown to inhibit the growth of cancer cells. EIPA has also been studied for its potential applications in cardiovascular research, where it has been shown to reduce cardiac hypertrophy and improve cardiac function. Additionally, EIPA has been studied for its potential applications in neurological research, where it has been shown to reduce the severity of seizures.
特性
IUPAC Name |
1-ethyl-N-(4-iodophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN3O/c1-2-16-8-7-11(15-16)12(17)14-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSKBPSKMZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5306695.png)
![(3S*,4R*)-3-methoxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5306707.png)
![2-amino-N-benzyl-4-methyl-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B5306713.png)
![N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B5306728.png)
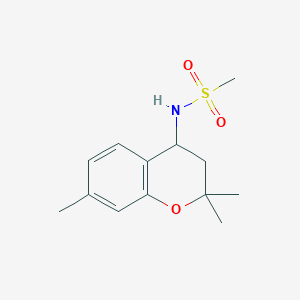
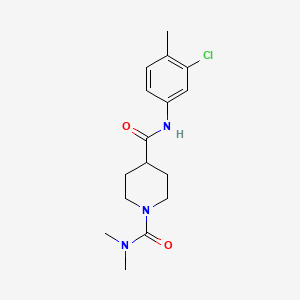
![[2-(4-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5306753.png)
![6-(3-bromo-4-methoxyphenyl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306767.png)
![N-[4-({2-[5-(2-thienyl)-3-isoxazolyl]-1-azepanyl}methyl)phenyl]acetamide](/img/structure/B5306772.png)
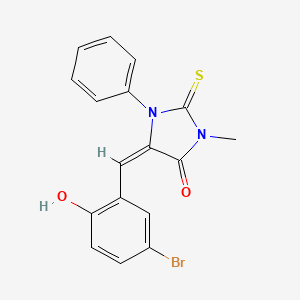
![(3R)-3-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5306793.png)

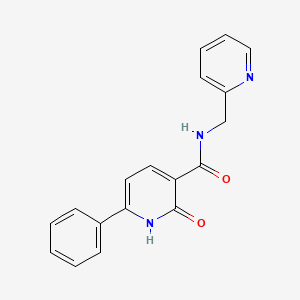
![N-isopropyl-2-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5306819.png)